PPI-2458

Description

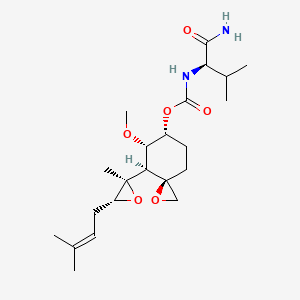

Structure

2D Structure

3D Structure

Propriétés

Key on ui mechanism of action |

PPI-2458's potent inhibition of MetAP-2 presents the potential for use as a new therapy for non-Hodgkin's lymphoma (NHL). MetAP-2 is highly expressed in human germinal center B cells. The neoplastic counterparts of these cells are the cell types observed in certain NHL subtypes, such as diffuse large B cell lymphoma and follicular lymphoma. PPI-2458 has been shown to reduce the formation of germinal centers in lymphoid tissues in vivo, have direct anti-proliferative activity on NHL cells in vitro and inhibit the growth of NHL tumors in a preclinical model in vivo. The anti-tumor activity of PPI-2458 was dose-dependent in this preclinical in vivo model and directly correlated with the level of molecular target MetAP-2 enzyme inhibition in tumor tissue, as measured by a proprietary, pharmacodynamic assay developed by PRAECIS. Additionally, the activity of PPI-2458 in this preclinical model was synergistic with several chemotherapeutic agents that are routinely used in combination in NHL patients. |

|---|---|

Numéro CAS |

431077-35-9 |

Formule moléculaire |

C22H36N2O6 |

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C22H36N2O6/c1-12(2)7-8-15-21(5,30-15)18-17(27-6)14(9-10-22(18)11-28-22)29-20(26)24-16(13(3)4)19(23)25/h7,13-18H,8-11H2,1-6H3,(H2,23,25)(H,24,26)/t14-,15-,16-,17-,18-,21+,22+/m1/s1 |

Clé InChI |

QBDVVYNLLXGUGN-XGTBZJOHSA-N |

SMILES isomérique |

CC(C)[C@H](C(=O)N)NC(=O)O[C@@H]1CC[C@]2(CO2)[C@H]([C@@H]1OC)[C@@]3([C@H](O3)CC=C(C)C)C |

SMILES canonique |

CC(C)C(C(=O)N)NC(=O)OC1CCC2(CO2)C(C1OC)C3(C(O3)CC=C(C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PPI 2458 PPI-2458 PPI2458 |

Origine du produit |

United States |

Foundational & Exploratory

PPI-2458 as a Fumagillin Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PPI-2458, a potent and selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). As a structural analog of fumagillin, this compound was developed to retain the anti-angiogenic and anti-proliferative activities of its parent compound while exhibiting an improved safety profile, particularly with reduced central nervous system (CNS) toxicity. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and illustrates the critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of oncology, inflammation, and drug development.

Introduction: Fumagillin and the Discovery of MetAP-2 Inhibitors

Fumagillin is a natural product derived from the fungus Aspergillus fumigatus. It was initially identified as an antimicrobial agent but later discovered to possess potent anti-angiogenic properties.[1] This anti-angiogenic activity is mediated through the selective and irreversible inhibition of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in protein synthesis and maturation.[2] MetAP-2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step for the proper function of many proteins.[3]

The therapeutic potential of MetAP-2 inhibition in diseases characterized by pathological angiogenesis, such as cancer and rheumatoid arthritis, led to the development of fumagillin analogs. One of the first analogs, TNP-470, showed promising anti-tumor activity in preclinical and clinical studies. However, its clinical development was hampered by dose-limiting neurotoxicity.[4] This prompted the rational design of new fumagillin analogs with an improved therapeutic index.

This compound: A Second-Generation Fumagillin Analog

This compound is a synthetic analog of fumagillin designed to retain the potent MetAP-2 inhibitory activity while minimizing CNS toxicity.[4] Structural modifications to the fumagillin scaffold resulted in a compound with an improved pharmacokinetic and safety profile.[5] this compound irreversibly inhibits MetAP-2 by forming a covalent bond with the active site residue His-231.[6] This irreversible binding leads to the potent and sustained inhibition of the enzyme's activity.

Structure-Activity Relationship (SAR) of Fumagillin Analogs

The development of this compound was guided by extensive structure-activity relationship (SAR) studies of fumagillin analogs. Key findings from these studies include:

-

The Spiroepoxide Moiety: The spiroepoxide ring is essential for the covalent modification of His-231 in the MetAP-2 active site and is critical for irreversible inhibition.[7]

-

Side-Chain Modifications: Modifications to the C6 side chain of the fumagillin core were explored to enhance potency and improve pharmacokinetic properties. The replacement of the chloroacetyl group in TNP-470 with a carbamate moiety in this compound contributed to its improved safety profile.[8]

-

Ring Substitutions: Alterations to the cyclohexane ring of the fumagillin scaffold were investigated to optimize binding affinity and selectivity for MetAP-2 over MetAP-1.[8]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the irreversible inhibition of MetAP-2. The inhibition of MetAP-2 disrupts normal protein processing, leading to downstream effects on several signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Inhibition of Protein Synthesis and Cell Cycle Arrest

By inhibiting MetAP-2, this compound can lead to the accumulation of proteins with an N-terminal methionine, which can affect their stability and function. A key downstream effect of MetAP-2 inhibition is the modulation of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation status. MetAP-2 can protect eIF2α from inhibitory phosphorylation.[3] Inhibition of MetAP-2 can therefore lead to increased eIF2α phosphorylation, resulting in a general shutdown of protein synthesis and cell cycle arrest in the G1 phase.[9]

Anti-Angiogenic Effects

The anti-angiogenic properties of this compound are a direct consequence of its potent inhibitory effect on endothelial cell proliferation. By inducing G1 cell cycle arrest in endothelial cells, this compound prevents the formation of new blood vessels, a process critical for tumor growth and the pathogenesis of rheumatoid arthritis.

Anti-proliferative Effects in Cancer and Inflammatory Cells

This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those derived from non-Hodgkin's lymphoma (NHL), as well as against human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).[4]

Downstream Signaling Pathways

The inhibition of MetAP-2 by this compound triggers a cascade of downstream signaling events that contribute to its therapeutic effects.

Caption: MetAP-2 signaling cascade and points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cell Type | GI₅₀ (nM) | Maximum Inhibition (%) | Reference |

| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | >95% at 1 nM | [4] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | >95% at 1 nM | [4] |

| SU-DHL-16 | Human Non-Hodgkin's Lymphoma | 1.9 | 60% at 100 nM | |

| NHDF-Ad | Normal Human Dermal Fibroblasts | >1000 | 25% at 1 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosing Regimen | Outcome | Reference |

| Rat PG-PS Induced Arthritis | Rheumatoid Arthritis | 50 mg/kg, orally, qod | Marked attenuation of paw swelling | |

| SCID Mice with SR Tumor Xenografts | Non-Hodgkin's Lymphoma | 0-100 mg/kg, orally, qod | Significant, dose-dependent suppression of tumor growth |

Table 3: CNS Toxicity Profile of this compound vs. TNP-470

| Compound | Dose (mg/kg, i.v.) | Incidence of Seizures in Rats (n=8) | Reference |

| This compound | 6 | 0% | [4] |

| This compound | 60 | 0% | [4] |

| TNP-470 | 6 | 0% | [4] |

| TNP-470 | 60 | 100% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other fumagillin analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METAP2 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. MetAP-2 inhibitors based on the fumagillin structure. Side-chain modification and ring-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Inhibition of Methionine Aminopeptidase-2 (MetAP-2) by PPI-2458

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2) by PPI-2458, a potent fumagillin analog. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, inflammation, and drug development who are interested in the therapeutic potential of MetAP-2 inhibition.

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] The type 2 isoform, MetAP-2, has been identified as a key regulator of cell proliferation and angiogenesis, making it an attractive target for therapeutic intervention, particularly in cancer and inflammatory diseases.[2][3]

This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[4] Like other members of the fumagillin class, this compound acts as a potent and irreversible inhibitor of MetAP-2.[4][5] This irreversible mechanism of action leads to sustained target inhibition and potent anti-proliferative effects in various cell types.[4][6] This guide will delve into the technical details of this interaction.

Mechanism of Irreversible Inhibition

This compound's inhibitory activity stems from its ability to form a covalent bond with a key residue in the active site of MetAP-2. The molecule contains a spiroepoxide functional group that is critical for this irreversible interaction.[2][5]

The proposed mechanism involves the nucleophilic attack by the imidazole nitrogen of the histidine-231 (His231) residue in the MetAP-2 active site on one of the epoxide carbons of this compound.[5] This results in the opening of the epoxide ring and the formation of a stable covalent adduct between the inhibitor and the enzyme, thereby permanently inactivating it.[5]

Quantitative Data

The potency of this compound has been evaluated in various in vitro systems. The following tables summarize the key quantitative data for its inhibitory activity.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Description | GI₅₀ (nM) | Maximum Inhibition (%) | Reference |

| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | >95% at 1 nM | [4][7] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | >95% at 1 nM | [4][7] |

| SR | Non-Hodgkin's Lymphoma | 0.5 | ~80% | [8] |

| SU-DHL-16 | Non-Hodgkin's Lymphoma | 1.9 | ~60% at 100 nM | [9] |

Table 2: In Vitro MetAP-2 Enzyme Inhibition by this compound

| Cell Line | IC₅₀ (nM) | Reference |

| HFLS-RA | 0.04 | [1] |

| HUVEC | 0.2 | [1] |

| NHDF-Ad | 0.2 | [1] |

Signaling Pathways

The inhibition of MetAP-2 by this compound triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and the inhibition of proliferation. A key pathway implicated is the p53-p21 axis.

Caption: Downstream signaling cascade following MetAP-2 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of MetAP-2 by this compound.

Cell Proliferation Assay ([³H]thymidine Incorporation)

This assay measures the anti-proliferative effect of this compound on cultured cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HUVEC, HFLS-RA) in 96-well plates at a density of 8 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound (typically ranging from 10⁻¹² to 10⁻⁶ M) to the cell cultures.

-

Incubation: Incubate the cells with the compound for a period appropriate for the cell line's doubling time (e.g., 4 days for HUVEC, 7 days for HFLS-RA).[4]

-

Radiolabeling: For the final 24 hours of incubation, add 1 µCi/well of [³H]thymidine.

-

Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporation of [³H]thymidine using a scintillation counter.

-

Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of cell growth (GI₅₀) by fitting the data to a dose-response curve.

Caption: Workflow for the [³H]thymidine incorporation cell proliferation assay.

MetAP-2 Enzyme Inhibition Assay (ELISA-based)

This assay quantifies the amount of active MetAP-2 in cell lysates after treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound as in the proliferation assay. Lyse the cells to release intracellular proteins.

-

Labeling of Free MetAP-2: Incubate the cell lysates with a biotinylated analog of this compound. This probe will covalently bind to the active site of any MetAP-2 that has not been inhibited by this compound.

-

Capture: Add the lysates to streptavidin-coated plates. The biotinylated MetAP-2-probe complex will bind to the streptavidin.

-

Washing: Wash the plates to remove unbound proteins.

-

Detection: Add a primary antibody specific for MetAP-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. The signal intensity is proportional to the amount of active MetAP-2.

-

Data Analysis: Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of MetAP-2 activity.

References

- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 7. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

PPI-2458: A Technical Overview of a Potent MetAP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a semi-synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[1][2] Developed by Praecis Pharmaceuticals, this compound is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells and certain tumor cells.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and preclinical data of this compound.

Discovery and Rationale

The discovery of this compound was the result of a targeted medicinal chemistry effort to improve upon the therapeutic profile of earlier fumagillin analogs, such as TNP-470.[5] While TNP-470 demonstrated significant anti-angiogenic and anti-tumor efficacy, its clinical development was hampered by dose-limiting central nervous system (CNS) toxicity.[5]

The lead optimization strategy for this compound focused on increasing the polarity of the molecule to limit its ability to cross the blood-brain barrier.[5] This was achieved by replacing the chloroacetyl moiety of TNP-470 with a carbamoyl-linked D-valinamide side chain.[6] This modification successfully maintained the potent inhibitory activity against MetAP-2 while significantly reducing CNS-related side effects observed with previous-generation compounds. Praecis Pharmaceuticals utilized traditional medicinal chemistry lead optimization to develop this compound, rather than their broader DirectSelect™ high-throughput screening technology.[7]

Synthesis Pathway

The synthesis of this compound starts from fumagillol, which can be obtained by the saponification of fumagillin, a commercially available natural product. The detailed, step-by-step synthesis of this compound is proprietary and is likely described in patent WO 02/422952002. However, based on the known chemistry of fumagillin analogs, a probable synthetic route involves the formation of a carbamate linkage at the C6 hydroxyl group of fumagillol.

General synthetic approaches for creating fumagillol carbamates have been described, often involving the reaction of fumagillol with an isocyanate reagent or a two-step process with an amine. For this compound, this would involve the coupling of fumagillol with a D-valinamide derivative.

Caption: Generalized synthesis pathway of this compound from fumagillin.

Mechanism of Action

This compound exerts its biological effects through the irreversible inhibition of MetAP-2.[3] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.

The mechanism of inhibition involves the covalent modification of a key histidine residue (His-231) in the active site of MetAP-2 by the spiroepoxide ring of this compound.[7] This irreversible binding permanently inactivates the enzyme. The inhibition of MetAP-2 leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of endothelial cells and susceptible tumor cells.[8]

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | GI₅₀ | 0.2 | [3] |

| Human Fibroblast-Like Synoviocytes (HFLS-RA) | Proliferation Assay | GI₅₀ | 0.04 | [3] |

| Non-Hodgkin's Lymphoma Cell Lines | Proliferation Assay | GI₅₀ | 0.2 - 1.9 | [4] |

| Recombinant Human MetAP-2 | Enzyme Inhibition Assay | Kᵢ | 0.245 |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Rheumatoid Arthritis

| Treatment Group (oral, every other day) | Paw Swelling Reduction (%) | Reference |

| 5 mg/kg this compound | Significant attenuation | [9] |

| 50 mg/kg this compound | Marked attenuation | [9] |

Table 3: In Vivo Efficacy of this compound in a Non-Hodgkin's Lymphoma Xenograft Model

| Treatment Group (oral) | MetAP-2 Inhibition in Tumor (%) | Tumor Growth Inhibition | Reference |

| 100 mg/kg this compound | >85 | Significant | [4] |

Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against recombinant human MetAP-2.

Materials:

-

Recombinant human MetAP-2

-

MetAP-2 peptide substrate (e.g., MGWMDF)

-

Assay Buffer: 50 mM HEPES, 100 µM MnCl₂, 100 mM NaCl, 0.005% (w/v) BSA, 0.006% (w/v) CHAPS, pH 7.5

-

This compound stock solution in DMSO

-

384-well microplate

-

Plate reader capable of detecting the cleaved substrate product

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1.5 nM of recombinant human MetAP-2 to each well containing assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be 1% (v/v).

-

Incubate the plate at room temperature for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µM of the MetAP-2 peptide substrate to each well.

-

Monitor the cleavage of the substrate over time using a plate reader at the appropriate wavelength.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate dose-response curve.

Caption: Experimental workflow for the MetAP-2 enzyme inhibition assay.

HUVEC Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVEC).

Materials:

-

HUVEC cell line

-

Complete growth medium (e.g., EGM-2)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, [³H]-thymidine)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions. For [³H]-thymidine, it is typically added for the final 18-24 hours of incubation.

-

After the appropriate incubation time with the reagent, measure the cell proliferation using a microplate reader. For MTT, this involves solubilizing the formazan crystals and measuring absorbance. For [³H]-thymidine, it involves harvesting the cells and measuring radioactive incorporation.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the inhibition data against the log of the inhibitor concentration.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT00100347) for the treatment of non-Hodgkin's lymphoma and solid tumors. The trial was designed to assess the safety, tolerability, and pharmacodynamics of the drug. However, the trial was terminated.

Conclusion

This compound is a potent, second-generation, irreversible inhibitor of MetAP-2 discovered through a targeted medicinal chemistry approach. Its design successfully addressed the CNS toxicity associated with earlier fumagillin analogs while retaining strong anti-proliferative and anti-angiogenic activity. Preclinical data demonstrated significant efficacy in models of cancer and rheumatoid arthritis. While its clinical development was halted, the story of this compound provides a valuable case study in the rational design of semi-synthetic natural product analogs to improve therapeutic index.

References

- 1. Carbamate Analogues of Fumagillin as Potent, Targeted Inhibitors of Methionine Aminopeptidase-2 - HitGen OpenDEL™ [opendelcommunity.com]

- 2. Best Practices Extend Beyond GLP for Investigational New Drug (IND) Enabling Studies | VxP Pharma [vxppharma.com]

- 3. (3S,4R,5S)-4-Hydroxy-5-methoxy-4-((2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)octan-6-one | C16H24O5 | CID 10957430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fumagillin: an overview of recent scientific advances and their significance for apiculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MetAP-2 inhibitors based on the fumagillin structure. Side-chain modification and ring-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of PPI-2458: A Novel Methionine Aminopeptidase-2 Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PPI-2458 is a novel, orally active, and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in angiogenesis and cellular proliferation.[1][2] As a member of the fumagillin class of compounds, this compound has demonstrated potent anti-tumor activity in a range of preclinical models, positioning it as a promising therapeutic candidate for the treatment of solid tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by covalently binding to and irreversibly inhibiting MetAP-2.[2][3] MetAP-2 is a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[4] Inhibition of MetAP-2 disrupts this process, leading to a cascade of downstream effects that collectively suppress tumor growth.

The primary mechanisms through which MetAP-2 inhibition impacts cancer cells include:

-

Inhibition of Angiogenesis: MetAP-2 is highly expressed in endothelial cells, and its inhibition is a potent anti-angiogenic strategy. By blocking MetAP-2, this compound prevents the formation of new blood vessels, thereby depriving tumors of the essential nutrients and oxygen required for their growth and metastasis.[1][5]

-

Cell Cycle Arrest: MetAP-2 inhibition has been shown to induce G1 cell cycle arrest in tumor cells.[4][5] This is often mediated by the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[6]

-

Induction of Apoptosis: In some cancer cell lines, inhibition of MetAP-2 can lead to programmed cell death, or apoptosis.[5]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: Mechanism of Action of this compound.

Quantitative Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating potent inhibition of both cancer cell proliferation in vitro and tumor growth in vivo.

In Vitro Cytotoxicity

This compound has shown potent growth inhibitory effects across a panel of cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values for selected cell lines are summarized in the table below.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| B16F10 | Melanoma | 0.2 | [3] |

| SU-DHL-16 | Non-Hodgkin's Lymphoma | 1.9 | [7] |

| SR | Non-Hodgkin's Lymphoma | 0.5 | [7] |

| HUVEC | Endothelial Cells | 0.2 | [8][9] |

| HFLS-RA | Rheumatoid Arthritis Synoviocytes | 0.04 | [8][9] |

In Vivo Tumor Growth Inhibition

Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft models. The efficacy data from key in vivo studies are presented below.

| Tumor Model | Host | Treatment | Tumor Growth Inhibition (%) | Reference |

| B16F10 Melanoma | Mice | 100 mg/kg, p.o. | 62 | [3] |

| SR NHL Xenograft | Mice | 100 mg/kg, p.o. | >85 | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound is typically assessed using a standard colorimetric assay, such as the MTT or SRB assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Staining: After the incubation period, a staining solution (e.g., MTT or SRB) is added to each well.

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Xenograft Tumor Model

The in vivo efficacy of this compound is evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.

-

Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment Administration: Once tumors reach a specific size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.

-

Efficacy Assessment: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess the level of MetAP-2 inhibition using a pharmacodynamic assay.[1]

The general workflow for a preclinical xenograft study is illustrated in the following diagram.

Caption: Workflow for a preclinical xenograft study.

Pharmacokinetics

Preclinical studies have shown that this compound has an improved pharmacokinetic profile compared to earlier fumagillin derivatives.[1] While it has low apparent oral bioavailability, it demonstrates equipotent efficacy in vivo via both oral and parenteral routes.[10] This suggests that its metabolites may also possess significant MetAP-2 inhibitory activity.[10] A Phase 1 clinical trial in patients with non-Hodgkin lymphoma has been conducted to evaluate the safety and pharmacokinetics of this compound in humans.[10]

Logical Drug Development Pathway

The development of this compound follows a logical progression from preclinical discovery to potential clinical application.

Caption: Logical drug development pathway for this compound.

Conclusion

The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for solid tumors. Its potent dual mechanism of inhibiting both angiogenesis and tumor cell proliferation, combined with a favorable preclinical safety profile, makes it a compelling candidate for further clinical development. Future studies should focus on expanding the evaluation of this compound in a broader range of solid tumor models and exploring potential combination therapies to enhance its anti-tumor efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of melanoma tumor growth by a pharmacological inhibitor of MetAP-2, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

Anti-angiogenic Properties of PPI-2458: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in the regulation of protein synthesis and cell proliferation.[1][2][3] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. The potent anti-proliferative effects of this compound on endothelial cells, coupled with its efficacy in preclinical models of cancer and inflammatory diseases, underscore its potential as a therapeutic agent targeting pathological angiogenesis.[1][3][4]

Mechanism of Action

This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic and anti-proliferative activities.[3][5] The primary molecular target of this compound is MetAP-2, a cytosolic metalloprotease responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains. This enzymatic process is crucial for the proper maturation and function of a variety of proteins essential for cell growth and proliferation.

By irreversibly binding to the active site of MetAP-2, this compound inhibits its enzymatic activity.[2][5] This inhibition leads to a disruption of normal protein synthesis and subsequent cell cycle arrest, primarily affecting rapidly proliferating cells such as endothelial cells and certain tumor cells. The anti-angiogenic effects of this compound are a direct consequence of its potent inhibition of endothelial cell proliferation.[3][4]

Quantitative Data

The anti-angiogenic and anti-proliferative activities of this compound have been quantified in a variety of in vitro and in vivo models. The following tables summarize key efficacy data.

Table 1: In Vitro Anti-proliferative and MetAP-2 Inhibitory Activity of this compound

| Cell Line/Enzyme | Assay Type | Parameter | Value (nM) | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | GI₅₀ | 0.2 | [3][4] |

| Human Fibroblast-Like Synoviocytes (HFLS-RA) | Proliferation Assay | GI₅₀ | 0.04 | [3][6] |

| B16F10 Murine Melanoma | Proliferation Assay | GI₅₀ | 0.2 | [1] |

| SR Non-Hodgkin's Lymphoma | Proliferation Assay | GI₅₀ | 0.5 | [7] |

| SU-DHL-16 Non-Hodgkin's Lymphoma | Proliferation Assay | GI₅₀ | 1.9 | [7] |

| MetAP-2 Enzyme (in HFLS-RA) | Enzyme Inhibition Assay | IC₅₀ | 0.04 | [3] |

| MetAP-2 Enzyme (in HUVEC) | Enzyme Inhibition Assay | IC₅₀ | 0.2 | [3] |

| MetAP-2 Enzyme (in NHDF-Ad) | Enzyme Inhibition Assay | IC₅₀ | 0.2 | [3] |

GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.

Table 2: In Vivo Anti-tumor and Anti-angiogenic Efficacy of this compound

| Animal Model | Tumor Type | Administration Route | Dose | Outcome | Reference(s) |

| C57BL/6 Mice | B16F10 Melanoma | Oral (p.o.) | 100 mg/kg | 62% tumor growth inhibition | [1] |

| Mice | SR Non-Hodgkin's Lymphoma Xenograft | Oral (p.o.) | 100 mg/kg | >85% tumor MetAP-2 inhibition, significant tumor growth inhibition | [7][8] |

| Lewis Rats | Peptidoglycan-Polysaccharide-Induced Arthritis | Oral (p.o.) | Not specified | Significant attenuation of paw swelling | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's anti-angiogenic properties are provided below.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human Vascular Endothelial Growth Factor (VEGF)

-

This compound

-

[³H]-Thymidine

-

Trypsin-EDTA

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete growth medium. Allow cells to attach overnight.

-

Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment: Add fresh low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF) and varying concentrations of this compound or vehicle control (DMSO).

-

[³H]-Thymidine Labeling: After 24-48 hours of incubation with the test compound, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Cell Lysis and DNA Harvesting: Aspirate the medium, wash the cells with PBS, and lyse the cells using a lysis buffer. Harvest the DNA onto glass fiber filters using a cell harvester.

-

Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. The amount of [³H]-thymidine incorporated is proportional to the rate of DNA synthesis and, therefore, cell proliferation.

In Vitro Tube Formation Assay

This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.

Materials:

-

HUVECs

-

Matrigel® Basement Membrane Matrix

-

Endothelial cell growth medium

-

This compound

-

Calcein AM (for visualization)

Procedure:

-

Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Resuspend HUVECs in a low-serum medium containing varying concentrations of this compound or vehicle control. Seed the cells onto the solidified Matrigel® at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be stained with Calcein AM, and images can be captured. The total tube length, number of branch points, and number of loops can be quantified using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of this compound on neovascularization in a living organism.

Materials:

-

Growth factor-reduced Matrigel®

-

Recombinant human basic Fibroblast Growth Factor (bFGF) or VEGF

-

Heparin

-

This compound (for systemic administration)

-

Mice (e.g., C57BL/6)

-

Anti-CD31 (PECAM-1) antibody for immunohistochemistry

Procedure:

-

Matrigel Preparation: On ice, mix growth factor-reduced Matrigel® with a pro-angiogenic factor (e.g., 150 ng/mL bFGF) and heparin (10 units/mL).

-

Subcutaneous Injection: Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice.

-

Treatment: Administer this compound or vehicle control to the mice systemically (e.g., orally) at the desired dose and schedule.

-

Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel® plugs.

-

Analysis:

-

Hemoglobin Content: Quantify the hemoglobin content in the plugs using a Drabkin's reagent-based assay as a measure of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells.

-

Microvessel Density (MVD) Quantification: Quantify the MVD by counting the number of CD31-positive vessels in multiple high-power fields.

-

MetAP-2 Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of this compound on the MetAP-2 enzyme.

Materials:

-

Recombinant human MetAP-2

-

Met-Gly-Met-Met (or other suitable peptide substrate)

-

This compound

-

Assay buffer (e.g., HEPES buffer with CoCl₂)

-

Detection reagents (e.g., L-amino acid oxidase and horseradish peroxidase for a colorimetric assay)

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate recombinant MetAP-2 with varying concentrations of this compound or vehicle control in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate (e.g., Met-Gly-Met-Met).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Stop the reaction and measure the amount of product formed (e.g., free methionine) using a suitable detection method. For a coupled-enzyme colorimetric assay, the production of a chromogenic product is measured spectrophotometrically.

-

Data Analysis: Calculate the percent inhibition of MetAP-2 activity for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of the anti-angiogenic properties of a compound like this compound.

Conclusion

This compound is a potent inhibitor of MetAP-2 with significant anti-angiogenic properties demonstrated through a range of in vitro and in vivo studies. Its ability to inhibit endothelial cell proliferation and suppress tumor growth in preclinical models highlights its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other MetAP-2 inhibitors in angiogenesis-dependent diseases. The detailed experimental protocols and summarized quantitative data offer a solid foundation for future research in this promising area of oncology and inflammation.

References

- 1. Inhibition of melanoma tumor growth by a pharmacological inhibitor of MetAP-2, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PPI-2458 on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of PPI-2458, a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), on the proliferation of endothelial cells. By elucidating its mechanism of action, detailing experimental protocols for assessing its efficacy, and presenting key quantitative data, this document serves as a comprehensive resource for researchers in the fields of angiogenesis, cancer biology, and drug development. This compound, a synthetic analog of fumagillin, demonstrates significant anti-proliferative activity in endothelial cells, primarily through the induction of a G1 phase cell cycle arrest. This is mediated by the activation of the p53 tumor suppressor pathway and subsequent upregulation of the cyclin-dependent kinase inhibitor p21. The following sections will explore the core aspects of this compound's function and provide the necessary technical information for its study.

Introduction to this compound and its Target: MetAP-2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cellular components of blood vessels, and their proliferation is a key step in the angiogenic cascade. Methionine aminopeptidase-2 (MetAP-2), a metalloenzyme responsible for the removal of N-terminal methionine from nascent proteins, has been identified as a key regulator of endothelial cell proliferation.

This compound is a member of the fumagillin class of compounds that specifically and irreversibly inhibits the enzymatic activity of MetAP-2. By targeting MetAP-2, this compound effectively halts the proliferation of endothelial cells, thereby inhibiting angiogenesis. This makes this compound and other MetAP-2 inhibitors promising candidates for anti-cancer and anti-inflammatory therapies.

Quantitative Analysis of this compound's Anti-Proliferative Effects

The potency of this compound in inhibiting endothelial cell proliferation has been quantified in various studies. The following table summarizes the key data on the growth inhibitory effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| HUVEC | Proliferation Assay | GI50 | 0.2 | [1] |

GI50 (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth.

Signaling Pathway of MetAP-2 Inhibition by this compound

The primary mechanism by which this compound inhibits endothelial cell proliferation is through the induction of cell cycle arrest. Inhibition of MetAP-2 by this compound leads to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. p21, in turn, binds to and inhibits the activity of cyclin/CDK complexes, which are essential for cell cycle progression, particularly through the G1/S checkpoint. This results in an arrest of the cell cycle in the G1 phase, thereby preventing DNA replication and cell division.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell proliferation.

Endothelial Cell Proliferation Assays

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow:

Protocol:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 103 cells per well in complete endothelial cell growth medium. Allow cells to adhere overnight.

-

Cell Starvation (Optional): To synchronize the cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.

-

Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control. Incubate for 24 hours.

-

[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well.

-

Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells by adding 0.1 N NaOH.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and calculate the GI50 value.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate as described for the thymidine incorporation assay.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

This assay detects the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.

Protocol:

-

Cell Seeding and Treatment: Seed and treat HUVECs with this compound as described above.

-

BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours.[5][6][7][8]

-

Fixation and Denaturation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then denature the DNA using 2N HCl.[5][6]

-

Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Visualization and Quantification: Visualize the cells using a fluorescence microscope or quantify the signal using a plate reader.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Workflow:

Protocol:

-

Cell Culture and Treatment: Culture HUVECs and treat with this compound or vehicle for 24-48 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[9][10][11][12][13]

-

RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.[10][11][12][13]

-

Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[9][10][11][12][13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission in the red channel.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat HUVECs with this compound as desired.

-

Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.[14][15][16][17]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.[15][16]

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

This compound is a potent inhibitor of endothelial cell proliferation, acting through the specific inhibition of MetAP-2. Its mechanism of action, involving the p53/p21 pathway and subsequent G1 cell cycle arrest, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound and other MetAP-2 inhibitors. This comprehensive understanding of this compound's effects on endothelial cells underscores its therapeutic potential in angiogenesis-dependent diseases and provides a solid foundation for further research and development in this area.

References

- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. bosterbio.com [bosterbio.com]

- 17. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]

Investigating PPI-2458: A Methionine Aminopeptidase-2 Inhibitor for Rheumatoid Arthritis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. A key pathological feature of RA is the uncontrolled proliferation of fibroblast-like synoviocytes (HFLS-RA) and pathological neovascularization. PPI-2458, a potent and selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), has emerged as a promising therapeutic candidate for RA. This document provides a comprehensive technical overview of the preclinical investigation of this compound in relevant RA models, detailing its mechanism of action, experimental protocols, and key efficacy data.

Introduction: Targeting Synovial Hyperplasia and Angiogenesis in RA

The synovium in RA is marked by extensive infiltration of inflammatory cells and the aggressive proliferation of HFLS-RA, which contribute to the degradation of cartilage and bone.[1] Pathological angiogenesis, the formation of new blood vessels, is also a critical process that sustains the inflamed synovium. Methionine aminopeptidase-2 (MetAP-2) is a metalloenzyme that plays a crucial role in protein maturation and has been identified as a key regulator of cell proliferation, particularly in endothelial cells. Its inhibition presents a therapeutic strategy to target both synovial hyperplasia and angiogenesis in RA.

This compound is a member of the fumagillin class of MetAP-2 inhibitors.[1][2] It has been shown to potently inhibit the proliferation of HFLS-RA and human umbilical vein endothelial cells (HUVEC).[1][2][3] Furthermore, studies in animal models of arthritis have demonstrated its ability to ameliorate disease severity, reduce inflammation, and protect against joint destruction.[1][4][5] This guide will delve into the preclinical data and methodologies used to evaluate the therapeutic potential of this compound in RA.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the irreversible inhibition of MetAP-2. This inhibition leads to a cytostatic effect on proliferating cells, including HFLS-RA and endothelial cells. The proposed signaling pathway is initiated by the binding of this compound to MetAP-2, which in turn disrupts downstream processes essential for cell cycle progression and proliferation. Additionally, this compound has been shown to inhibit osteoclast differentiation and activity, a crucial mechanism in preventing the bone erosion characteristic of RA.[4][5]

In Vitro Efficacy

Inhibition of HFLS-RA and HUVEC Proliferation

This compound demonstrates potent anti-proliferative effects on HFLS-RA and HUVEC. The growth inhibitory concentration 50 (GI50) values are summarized in the table below.

| Cell Type | GI50 (nM) | Maximum Inhibition | Reference |

| HFLS-RA | 0.04 | >95% at 1 nM | [1][2][3] |

| HUVEC | 0.2 | Not Reported | [1][2][3] |

Inhibition of MetAP-2 Enzyme Activity

The anti-proliferative activity of this compound is directly linked to its inhibition of MetAP-2 enzyme activity.

| Assay | IC50 (nM) | Reference |

| MetAP-2 Enzyme Inhibition | Not explicitly stated, but correlates with GI50 | [1][3] |

Inhibition of Osteoclastogenesis

In in vitro models, this compound has been shown to potently inhibit the differentiation and bone resorption activity of osteoclasts.[4][5]

In Vivo Efficacy in Rheumatoid Arthritis Models

Peptidoglycan-Polysaccharide (PG-PS)-Induced Arthritis in Rats

The PG-PS-induced arthritis model in Lewis rats is a well-established model that mimics many features of human RA. In this model, therapeutic administration of this compound after the onset of chronic disease significantly attenuated paw swelling.[1]

| Treatment | Dose | Route | Effect | Reference |

| This compound | 0.25, 1, 5, 50 mg/kg (qod) | Oral (po) | Dose-dependent reduction in paw volume | [1] |

| This compound | 1, 5, 10 mg/kg (qod) | Oral (po) | Significant protection against established disease | [4] |

| This compound | 5 mg/kg (qod) | Oral (po) | Complete alleviation of ankle swelling | [5] |

Histopathological assessment of the joints in this compound-treated animals showed improvements in inflammation, bone resorption, and cartilage erosion.[4][5]

Collagen-Induced Arthritis (CIA) in Rats

The CIA model in rats is another widely used model of RA. Studies have shown that this compound can regress established CIA.

Experimental Protocols

In Vitro Assays

-

Cell Culture: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) are purchased from Cell Applications, Inc. and cultured in synovial cell growth medium.

-

Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control.

-

Incubation: The plates are incubated for 7 days.

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as the [3H]thymidine incorporation assay.

-

Data Analysis: The GI50 value is calculated from the dose-response curve.

A specific protocol for the this compound studies is not detailed in the primary literature. A general representative protocol is as follows:

-

Enzyme and Substrate: Recombinant human MetAP-2 and a suitable substrate (e.g., a methionine-starting peptide) are used.

-

Inhibitor Incubation: MetAP-2 is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction.

-

Detection: The amount of cleaved methionine is quantified using a colorimetric or fluorometric method.

-

Data Analysis: The IC50 value is determined from the dose-response curve.

-

Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from mice or rats.

-

Differentiation: BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.[6][7][8]

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Assessment of Differentiation: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted.

-

Bone Resorption Assay: To assess function, osteoclasts are cultured on bone-mimicking substrates, and the area of resorption pits is measured.

In Vivo Models

-

Animals: Female Lewis rats are used.

-

Induction: Arthritis is induced by a single intraperitoneal (i.p.) injection of PG-PS from Streptococcus pyogenes (25 mg/kg).

-

Disease Progression: The model exhibits a biphasic character with an acute phase followed by a chronic, erosive phase.

-

Treatment: Therapeutic dosing with this compound or vehicle is initiated after the onset of chronic disease (e.g., day 15).

-

Assessment:

-

Clinical: Paw swelling is measured using a plethysmometer.

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

-

Data Analysis: Paw volume changes and histological scores are compared between treatment groups.

Conclusion

The preclinical data for this compound strongly support its potential as a disease-modifying anti-rheumatic drug. Its dual action of inhibiting the proliferation of HFLS-RA and endothelial cells, along with its inhibitory effect on osteoclastogenesis, addresses key pathological processes in rheumatoid arthritis. The significant efficacy observed in robust animal models of RA warrants further clinical investigation of this compound as a novel therapeutic agent for this debilitating disease.

References

- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of inflammation and structural damage in experimental arthritis through molecular targeted therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An inhibitor of methionine aminopeptidase type-2, this compound, ameliorates the pathophysiological disease processes of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Commitment and Differentiation of Osteoclast Precursor Cells by the Sequential Expression of C-Fms and Receptor Activator of Nuclear Factor κb (Rank) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

PPI-2458: A Potent Inhibitor of Cell Cycle Progression Through MetAP-2 Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PPI-2458 is a novel small molecule inhibitor of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme implicated in cellular proliferation and angiogenesis. This technical guide delineates the pivotal role of this compound in arresting cell cycle progression, primarily through the induction of a G1 phase block. By irreversibly inhibiting MetAP-2, this compound triggers a downstream signaling cascade involving the tumor suppressor p53, the cyclin-dependent kinase inhibitor p21, and the retinoblastoma protein (Rb), ultimately leading to a halt in cellular division. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

This compound belongs to the fumagillin class of compounds, which are known for their potent anti-angiogenic and anti-proliferative properties.[1] Its primary molecular target is MetAP-2, a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptide chains.[1] Dysregulation of MetAP-2 activity has been linked to various pathological conditions, including cancer and rheumatoid arthritis, making it an attractive target for therapeutic intervention.[1] This document focuses on the specific cellular consequence of MetAP-2 inhibition by this compound: the disruption of the cell cycle.

Mechanism of Action: G1 Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is by inducing a cell cycle arrest in the G1 phase.[2] This blockade prevents cells from progressing to the S phase, during which DNA synthesis occurs, thereby inhibiting cell division. The signaling pathway leading to this G1 arrest is initiated by the direct inhibition of MetAP-2.

The MetAP-2 Signaling Cascade

Inhibition of MetAP-2 by this compound initiates a cascade of events that culminates in G1 arrest. While the precise upstream events linking MetAP-2 inhibition to p53 activation are still under investigation, the downstream pathway is well-characterized for MetAP-2 inhibitors.

-

Activation of p53: Inhibition of MetAP-2 leads to the activation of the tumor suppressor protein p53.

-

Induction of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21 (also known as WAF1/CIP1).

-

Inhibition of Cyclin-CDK Complexes: p21 binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for progression through the G1 phase.

-

Hypophosphorylation of Rb: The inhibition of G1 CDKs prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S phase entry.

-

Downregulation of PCNA: A key downstream effector of this pathway is the Proliferating Cell Nuclear Antigen (PCNA), a crucial protein for DNA replication and repair. Treatment with this compound has been shown to markedly down-regulate PCNA protein levels. This reduction in PCNA is consistent with a G1 cell cycle arrest.

The following diagram illustrates this signaling pathway:

Quantitative Data

The efficacy of this compound in inhibiting cell proliferation has been quantified across various cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Growth Inhibition (GI50) of this compound

| Cell Line | Cell Type | GI50 (nM) | Reference |

| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | [3] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | [3] |

| NHL Lines | Non-Hodgkin's Lymphoma | 0.2 - 1.9 |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Representative Cell Cycle Distribution Following MetAP-2 Inhibition

While specific quantitative cell cycle data for this compound is not publicly available, data from studies on the related MetAP-2 inhibitor, fumagillin, in liver cancer stem-like cells provides a representative example of the expected effects.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control | 45.3 | 40.1 | 14.6 | [1] |

| Fumagillin (10 µM) | 68.2 | 21.5 | 10.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the GI50 values of this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 10 nM) or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis for Cell Cycle Proteins

This protocol is used to assess the protein levels of key cell cycle regulators.

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against PCNA, p53, p21, Rb, and p-Rb overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound is a potent inhibitor of MetAP-2 that effectively halts cell cycle progression at the G1 phase. Its mechanism of action, involving the p53/p21/Rb pathway and the subsequent downregulation of PCNA, provides a strong rationale for its investigation as a therapeutic agent in diseases characterized by uncontrolled cell proliferation, such as cancer. The experimental protocols detailed in this guide offer a robust framework for further research into the cellular effects of this compound and other MetAP-2 inhibitors.

References

PPI-2458: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloenzyme that plays a crucial role in protein modification and cellular proliferation. As a synthetic derivative of fumagillin, this compound has demonstrated significant anti-angiogenic and anti-proliferative properties in preclinical and clinical studies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name (3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl ((R)-1-amino-3-methyl-1-oxobutan-2-yl)carbamate.[2] Its structure is characterized by a spiro-epoxide moiety, which is essential for its irreversible binding to the active site of MetAP-2.[3]

Physicochemical and Biological Properties

| Property | Value | Reference(s) |

| Molecular Formula | C22H36N2O6 | [2] |

| Molecular Weight | 424.53 g/mol | [2] |

| CAS Number | 431077-35-9 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. Poor water solubility is predicted for the parent compound, fumagillin (3.3 mg/L). | [4] |

| Stability | The epoxide moieties contribute to the molecule's reactivity and potential instability. Fumagillin, the parent compound, is known to be unstable. Storage of this compound stock solutions is recommended at -20°C for short-term and -80°C for long-term. | [4][5] |

| Mechanism of Action | Irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2) | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the irreversible inhibition of MetAP-2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent proteins, a critical step in their maturation and function. By covalently binding to a histidine residue (His-231) in the active site of MetAP-2, this compound inactivates the enzyme.[3][6]

The inhibition of MetAP-2 leads to a cascade of downstream effects, primarily impacting cell proliferation and angiogenesis. Disruption of N-terminal methionine excision can affect the function of proteins crucial for cell cycle progression, leading to a G1 phase cell cycle arrest.[7] Furthermore, MetAP-2 inhibition has been shown to suppress the proliferation of endothelial cells, a key process in the formation of new blood vessels (angiogenesis), which is vital for tumor growth and the progression of inflammatory diseases like rheumatoid arthritis.[1][6]

References

- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Open Access) A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis. (2004) | Sylvie G. Bernier | 120 Citations [scispace.com]

- 6. METAP2 - Wikipedia [en.wikipedia.org]

- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on PPI-2458 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals